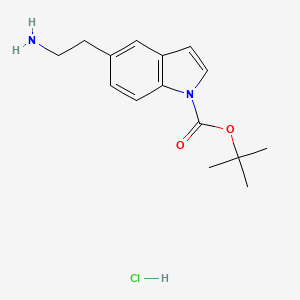

tert-butyl 5-(2-aminoethyl)-1H-indole-1-carboxylate hydrochloride

説明

The compound “tert-butyl 5-(2-aminoethyl)-1H-indole-1-carboxylate hydrochloride” is a derivative of indole, which is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The “tert-butyl” and “carboxylate” groups are common functional groups in organic chemistry, and the “2-aminoethyl” group suggests the presence of an amine functional group .

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an appropriate indole derivative with a tert-butyl carboxylate in the presence of a suitable catalyst . The exact conditions would depend on the specific reagents and catalysts used .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the indole ring system, along with the attached tert-butyl, carboxylate, and 2-aminoethyl groups . The exact three-dimensional structure would depend on the specific arrangement of these groups around the indole ring .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the various functional groups. For example, the carboxylate group could potentially undergo reactions such as esterification or amidation, while the amine group could participate in reactions such as alkylation or acylation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the various functional groups. For example, the carboxylate and amine groups could potentially form hydrogen bonds, influencing the compound’s solubility and reactivity .科学的研究の応用

Synthesis and Structural Analysis

- Synthesis and Molecular Structure of tert-Butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate

- This research presents the synthesis of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, an analog of the compound , through intramolecular lactonization. It was characterized using 1H NMR spectroscopy, high-resolution mass spectrometry, and X-ray diffraction analysis, providing insights into the structural properties of such compounds (Moriguchi et al., 2014).

Analytical Method Development

- Simultaneous determination of catecholamine metabolites and estimation of a serotonin metabolite in urine by capillary gas chromatography

- This study developed a capillary gas-chromatographic method for quantitative determination of tert-butyldimethylsilyl derivatives of various metabolites, demonstrating the compound's potential in analytical chemistry for diagnosing and monitoring certain metabolic disorders and tumors (Muskiet et al., 1981).

Organic Synthesis Applications

Copper-catalyzed C-H oxidation/cross-coupling of α-amino carbonyl compounds

- This research discusses the use of tert-butyl hydroperoxide in copper-catalyzed α arylation of α-amino carbonyl substrates. This illustrates the role of tert-butyl compounds in facilitating novel synthesis pathways for α-aryl α-imino and α-oxo carbonyl compounds (Wu et al., 2012).

X-Ray structure, Hirshfeld analysis and DFT studies of two new hits of triazolyl-indole bearing alkylsulfanyl moieties

- This study synthesized new triazolyl-indole compounds, including tert-butyl 2-((4-amino-5-(1H-indol-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetate. Molecular structures were confirmed by X-ray diffraction and NMR, contributing to the understanding of tert-butyl indole derivatives (Boraei et al., 2021).

Copper-Catalyzed Oxidative Dearomatization/Spirocyclization of Indole-2-Carboxamides

- This research highlights a copper-catalyzed process using tert-butyl hydroperoxide to access C2-spiro-pseudoindoxyls, showcasing the role of tert-butyl compounds in complex organic transformations (Kong et al., 2016).

Other Research Applications

Efficient indoles and anilines syntheses employing tert-butyl sulfinamide as ammonia surrogate

- The study presents tert-butyl sulfinamide as an ammonia equivalent for palladium-catalyzed amination, facilitating the synthesis of indoles and anilines. This underscores the versatility of tert-butyl derivatives in organic synthesis (Prakash et al., 2011).

Selective aerobic oxidation of allylic and benzylic alcohols catalyzed by N-hydroxyindole and copper(I) chloride

- This research used tert-butyl 1-hydroxy-2-methyl-6-trifluoromethyl-1H-indole-3-carboxylate as a catalyst for the oxidation of alcohols, highlighting the potential of tert-butyl indole derivatives in catalysis (Shen et al., 2012).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

tert-butyl 5-(2-aminoethyl)indole-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O2.ClH/c1-15(2,3)19-14(18)17-9-7-12-10-11(6-8-16)4-5-13(12)17;/h4-5,7,9-10H,6,8,16H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYUXVSOQEVWKDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=CC2=C1C=CC(=C2)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10674211 | |

| Record name | tert-Butyl 5-(2-aminoethyl)-1H-indole-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10674211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl 5-(2-aminoethyl)-1H-indole-1-carboxylate hydrochloride | |

CAS RN |

1159823-50-3 | |

| Record name | tert-Butyl 5-(2-aminoethyl)-1H-indole-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10674211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-((3-((tert-Butyldimethylsilyloxy)methyl)-pyrrolidin-1-yl)methyl)furo[3,2-b]pyridine](/img/structure/B1521671.png)

![1-(7-bromo-4-methyl-3,4-dihydropyrido[2,3-b]pyrazin-1(2H)-yl)-2,2-dimethylpropan-1-one](/img/structure/B1521676.png)